Trichodermadienediol A
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Overview
Description
Trichodermadienediol A is a bioactive natural product classified as a trichothecene, a type of sesquiterpenoid. It is produced by certain fungi, including species from the genus Myrothecium . The compound has a molecular formula of C23H32O6 and a molecular weight of 404.5 g/mol . This compound is known for its complex structure, which includes multiple hydroxyl groups and a spiro-oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Trichodermadienediol A is typically achieved through the fermentation of fungi, particularly Myrothecium species. The fermentation process involves growing the fungi in a controlled environment and extracting the compound from the culture medium . This method ensures a consistent supply of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Trichodermadienediol A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions to preserve the integrity of the compound’s complex structure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Trichodermadienediol A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of trichothecenes and their derivatives.
Biology: The compound is studied for its role in fungal metabolism and its interactions with other organisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly its antimicrobial and anticancer properties.
Industry: The compound is used in the development of biocontrol agents for agriculture, leveraging its antifungal properties to protect crops from pathogens
Mechanism of Action
The mechanism of action of Trichodermadienediol A involves its interaction with cellular membranes and enzymes. The compound exerts its effects by permeating cell membranes, forming channels that disrupt osmotic balance and lead to cell death . Additionally, it can inhibit the activity of certain enzymes, further contributing to its antimicrobial and cytotoxic properties .
Comparison with Similar Compounds
Trichodermadienediol A is unique among trichothecenes due to its specific structural features, including the spiro-oxirane ring and multiple hydroxyl groups. Similar compounds include:
16-Hydroxythis compound and B: These are epimeric trichothecenes with a hydroxyl group at the C-16 position.
Trichoverroids: A class of trichothecenes that share a similar biosynthetic pathway with this compound.
Other Trichothecenes: Compounds like T-2 toxin and nivalenol, which have different functional groups and biological activities.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
76740-74-4 |
---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |
InChI |
InChI=1S/C23H32O6/c1-14-9-10-21(3)17(11-14)28-19-12-18(22(21,4)23(19)13-27-23)29-20(26)8-6-5-7-16(25)15(2)24/h5-8,11,15-19,24-25H,9-10,12-13H2,1-4H3/b7-5+,8-6-/t15-,16-,17+,18+,19+,21-,22+,23-/m0/s1 |
InChI Key |
MUIQEOKJENXWJC-IDGGXFNDSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)C |
Origin of Product |
United States |
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